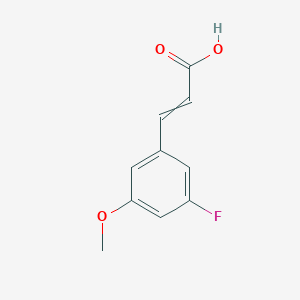

(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid

Description

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

3-(3-fluoro-5-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H9FO3/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13) |

InChI Key |

IMYBFKQCTCBNPY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC(=O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

Structural and Synthetic Profiling of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid

Abstract (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid—frequently referred to as 3-fluoro-5-methoxycinnamic acid—is a highly specialized, fluorinated building block utilized in advanced medicinal chemistry and organic synthesis. By combining the rigid, planar geometry of a trans-cinnamic acid core with the unique electronic perturbations of meta-fluoro and meta-methoxy substituents, this compound offers a versatile scaffold for drug discovery. This technical whitepaper explores the physicochemical properties, structural causality, and validated synthetic workflows associated with this molecule.

Structural and Electronic Causality

The chemical behavior of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid is dictated by the interplay of its three primary structural motifs:

-

The (E)-Acrylic Acid Moiety: The

-unsaturated carbonyl system provides a highly conjugated, planar backbone. The trans (E) configuration is thermodynamically favored due to the minimization of steric clash between the aromatic ring and the carboxylic acid group. This moiety acts as a potent Michael acceptor and provides a synthetic handle for esterification, amidation, or decarboxylative cross-coupling. -

The 3-Fluoro Substituent: Fluorine is highly electronegative but poorly polarizable. Placed at the meta position, it exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring and the adjacent acrylic system, slightly lowering the pKa of the carboxylic acid compared to unsubstituted cinnamic acid. More importantly, in medicinal chemistry, the introduction of fluorine blocks metabolic transformations (such as CYP450-mediated hydroxylation) and mimics enzyme substrates, thereby increasing molecular lipophilicity and enhancing bioavailability[1].

-

The 5-Methoxy Substituent: The methoxy group acts as an electron-donating group (+M) via resonance, though its effect is primarily directed to the ortho and para positions relative to itself. Because it is meta to the acrylic acid tail, its resonance contribution to the alkene is minimized, allowing its inductive electron-withdrawing effect to subtly increase the electrophilicity of the

-carbon.

Impact of meta-fluorination on CYP450-mediated metabolic clearance pathways.

Physicochemical Properties

The physical and chemical properties of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid (CAS: 628732-18-3) make it an ideal intermediate for synthesizing complex pharmaceutical agents, such as substituted indans and imidazole-2-thiones[2].

| Property | Value / Description |

| IUPAC Name | (E)-3-(3-fluoro-5-methoxyphenyl)prop-2-enoic acid |

| CAS Registry Number | 628732-18-3 |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.17 g/mol |

| Topological Polar Surface Area (TPSA) | 46.5 Ų |

| Estimated pKa (Carboxylic Acid) | ~ 4.3 – 4.5 |

| Solubility Profile | Soluble in DMSO, DMF, Methanol; Insoluble in H₂O |

| Physical Form | White to off-white crystalline solid |

Validated Synthetic Methodology: Knoevenagel Condensation

The most reliable and atom-economical method for synthesizing (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid is the Knoevenagel condensation of 3-fluoro-5-methoxybenzaldehyde with malonic acid.

Mechanistic Rationale

The reaction utilizes a weak base (often piperidine) in a solvent like pyridine. Piperidine is not merely a base; it acts as a nucleophilic catalyst, reacting with the aldehyde to form a highly electrophilic iminium ion intermediate. This significantly lowers the activation energy for the nucleophilic attack by the enolate of malonic acid. Subsequent decarboxylation under thermal conditions exclusively yields the (E)-isomer due to the minimization of allylic strain in the transition state preceding the loss of CO₂.

Step-by-Step Protocol

This protocol is designed as a self-validating system; the evolution of gas and the pH-dependent precipitation serve as internal checks for reaction progress.

-

Reagent Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-fluoro-5-methoxybenzaldehyde in anhydrous pyridine (approx. 3 mL per mmol of aldehyde).

-

Activation: Add 1.5 equivalents of malonic acid to the solution. Stir until fully dissolved.

-

Catalysis: Add a catalytic amount of piperidine (0.1 equivalents).

-

Thermal Decarboxylation: Heat the reaction mixture to 90–100 °C using an oil bath. Validation Check: Observe the steady evolution of carbon dioxide gas (bubbling). The reaction is typically complete when gas evolution ceases (usually 3 to 5 hours).

-

Quenching & Workup: Cool the mixture to room temperature. Pour the solution into a mixture of crushed ice and concentrated hydrochloric acid (HCl) to neutralize the pyridine. Validation Check: Adjust the aqueous phase to pH 1–2; a white to off-white precipitate of the target acrylic acid must form immediately.

-

Isolation: Collect the precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove residual pyridine salts, and dry in vacuo over P₂O₅.

-

Purification: Recrystallize from ethanol/water to obtain the analytically pure (E)-isomer.

Knoevenagel condensation workflow for synthesizing the target acrylic acid derivative.

Downstream Applications in Drug Development

The (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid scaffold is heavily utilized in the synthesis of complex cyclic systems. For instance, it serves as a critical intermediate in the synthesis of 4-(substituted cycloalkylmethyl) imidazole-2-thiones, which are investigated for their pharmacological activity at adrenergic receptors[2].

In these workflows, the acrylic acid undergoes standard transformations:

-

Esterification: Conversion to a methyl ester using methanol and a catalytic acid (e.g., H₂SO₄) to protect the carboxylate during subsequent ring-closing steps.

-

Friedel-Crafts Alkylation / Cyclization: The double bond can be reduced, and the resulting propanoic acid derivative can undergo intramolecular Friedel-Crafts acylation to form fluorinated indanone derivatives, leveraging the electron-donating nature of the methoxy group to direct the cyclization[2].

By utilizing this specific fluorinated cinnamic acid, researchers can precisely tune the lipophilicity and metabolic resistance of the final active pharmaceutical ingredient (API), ensuring a longer duration of action and higher efficacy in vivo.

References

- Burke et al. "4-(substituted cycloalkylmethyl) imidazole-2-thiones, 4-(substituted cycloalkenylmethyl) imidazole-2-thiones, 4-(substituted cycloalkylmethyl) imidazol-2-ones and 4-(substituted cycloalkenylmethyl) imidazol-2-ones and related compounds". US Patent 7323485B2.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. US7323485B2 - 4-(substituted cycloalkylmethyl) imidazole-2-thiones, 4-(substituted cycloalkenylmethyl) imidazole-2-thiones, 4-(substituted cycloalkylmethyl) imidazol-2-ones and 4-(substituted cycloalkenylmethyl) imidazol-2-ones and related compounds - Google Patents [patents.google.com]

Modulating Acidity and Reactivity: A Comparative Analysis of Fluorine and Methoxy Electronic Effects on the Acrylic Acid Scaffold

An In-depth Technical Guide:

Abstract

For researchers, scientists, and professionals in drug development, the precise manipulation of molecular properties is a cornerstone of rational design. Acrylic acids and their derivatives represent a vital class of building blocks, and their reactivity is profoundly influenced by the electronic nature of their substituents. This technical guide provides an in-depth analysis of the electronic effects imparted by two common, yet functionally distinct, substituents: fluorine and the methoxy group. We will dissect the dualistic nature of their inductive and resonance effects, quantify their impact on acidity (pKa) and electrophilicity, and provide field-proven experimental protocols for their characterization. This document serves as a comprehensive resource for understanding and leveraging these substitutions to fine-tune molecular behavior in synthetic and medicinal chemistry applications.

Foundational Principles: The Duality of Inductive and Resonance Effects

The electronic character of any substituent is governed by two primary phenomena: the inductive effect and the resonance (or mesomeric) effect.[1][2] Understanding their interplay is critical, as they often operate in opposition.

-

The Inductive Effect (-I / +I): This effect is transmitted through the sigma (σ) bond framework of a molecule.[3] It arises from the electronegativity difference between atoms, causing a polarization and a pull or push of electron density. The effect is distance-dependent, weakening significantly over just a few bonds.[1][4]

-

-I Effect (Electron-Withdrawing): Exerted by electronegative atoms (like Fluorine or Oxygen) that pull electron density towards themselves.

-

+I Effect (Electron-Donating): Exerted by groups like alkyls that are less electronegative than carbon and push electron density away.

-

-

The Resonance Effect (+M / -M): Also known as the mesomeric effect, this involves the delocalization of pi (π) electrons or lone pairs across a conjugated system.[3] Unlike the inductive effect, its influence is not significantly attenuated by distance within the conjugated system.[3]

-

+M Effect (Electron-Donating): Occurs when a substituent with a lone pair (like the oxygen in a methoxy group) donates that electron density into the π-system.[3][5]

-

-M Effect (Electron-Withdrawing): Occurs when a group (like a nitro or cyano group) pulls electron density out of the π-system through resonance.

-

The net electronic impact of a substituent is the vector sum of these two effects. As we will see, for fluorine and methoxy groups, these forces are in direct competition, leading to nuanced and context-dependent behaviors.[6][7]

Sources

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. elearning.univ-mila.dz [elearning.univ-mila.dz]

- 3. allen.in [allen.in]

- 4. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility Profile of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility profile of (E)-3-(3-fluoro-5-methoxyphenyl)acrylic acid, a compound of interest in pharmaceutical and materials science research. The document outlines the theoretical principles governing solubility, details a robust experimental methodology for solubility determination, and discusses the anticipated solubility of the target molecule in a range of organic solvents based on its structural characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this and structurally related compounds.

Introduction: Understanding the Molecule of Interest

(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid is a derivative of cinnamic acid, characterized by the presence of a fluoro and a methoxy group on the phenyl ring. The acrylic acid moiety confers acidic properties and the potential for hydrogen bonding, while the substituted phenyl ring dictates its lipophilicity and potential for various intermolecular interactions. A thorough understanding of its solubility is critical for a variety of applications, including formulation development, reaction chemistry, and crystallization studies.

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This polar group is a strong hydrogen bond donor and acceptor, suggesting favorable interactions with polar and protic solvents.

-

Fluoro Group (-F): The high electronegativity of fluorine can lead to dipole-dipole interactions and may influence the molecule's crystal lattice energy.[1] The introduction of fluorine can modulate pKa, potentially enhancing bioavailability.[1]

-

Methoxy Group (-OCH₃): This group can act as a hydrogen bond acceptor and contributes to the molecule's polarity.

-

Phenyl Ring and Alkene Bridge: These nonpolar components contribute to the molecule's lipophilicity, favoring solubility in less polar solvents.

The interplay of these functional groups results in a molecule with a nuanced solubility profile, necessitating a systematic approach to its characterization.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This can be quantified using models such as Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary fluctuating dipoles.

-

δp (Polar forces): Stemming from permanent dipoles.

-

δh (Hydrogen bonding): Representing the energy of hydrogen bonds.[3]

Each solvent and solute can be described by a point in three-dimensional Hansen space. The closer two points are, the more likely the solute is to dissolve in the solvent.[3] The interaction between a solute and a solvent can be predicted by calculating the distance (Ra) between their respective Hansen parameters.[2]

Experimental Determination of Solubility: A Validated Protocol

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.

Materials and Equipment

-

(E)-3-(3-fluoro-5-methoxyphenyl)acrylic acid (solid)

-

A range of organic solvents of known purity (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of (E)-3-(3-fluoro-5-methoxyphenyl)acrylic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[5]

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to a defined temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.[6]

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Workflow Visualization

Caption: Experimental workflow for solubility determination.

Anticipated Solubility Profile and Data Presentation

Based on the structure of (E)-3-(3-fluoro-5-methoxyphenyl)acrylic acid, a hypothetical solubility profile can be predicted. The presence of the carboxylic acid and methoxy groups suggests good solubility in polar protic solvents like alcohols and in polar aprotic solvents like acetone and ethyl acetate. The aromatic ring and the double bond will contribute to some solubility in less polar solvents like toluene, while solubility in nonpolar aliphatic solvents like heptane is expected to be low.

Hypothetical Solubility Data

The following table presents a hypothetical summary of the solubility data for (E)-3-(3-fluoro-5-methoxyphenyl)acrylic acid in various organic solvents at 25 °C.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Methanol | Polar Protic | > 50 |

| Ethanol | Polar Protic | > 50 |

| Acetone | Polar Aprotic | 20 - 50 |

| Ethyl Acetate | Polar Aprotic | 10 - 20 |

| Toluene | Nonpolar Aromatic | 1 - 5 |

| Heptane | Nonpolar Aliphatic | < 0.1 |

Molecular Interactions Influencing Solubility

The interactions between (E)-3-(3-fluoro-5-methoxyphenyl)acrylic acid and different solvent types can be visualized as follows:

Caption: Solute-solvent interaction diagram.

Conclusion

The solubility of (E)-3-(3-fluoro-5-methoxyphenyl)acrylic acid in organic solvents is a critical parameter for its application in research and development. This guide has provided a theoretical framework for understanding solubility, a detailed experimental protocol for its determination, and an anticipated solubility profile based on the molecule's structural features. The presented methodology, centered around the robust shake-flask method, provides a reliable means for obtaining accurate and reproducible solubility data. A systematic study of its solubility in a diverse set of organic solvents will enable researchers to effectively utilize this compound in their work.

References

- Hansen, C. M. (1967). Hansen Solubility Parameters (HSP).

- Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References.

- Agfa Corporate. (2022, August 30). Hansen Solubility Parameters (HSP) | AgfaLabs.

- Wikipedia. (n.d.). Hansen solubility parameter.

- West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.

- SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Molecules. (2025, July 18).

- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- Journal of Pharmaceutical Analysis. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- American Pharmaceutical Review. (2013, April 2).

- ACS Publications. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.

- University of Lincoln Library Dissertation Showcase. (n.d.).

- ResearchGate. (2025, July 1). (PDF)

- Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid - High purity | EN.

- MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Arabian Journal of Chemistry. (2024, February 3). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)

- ResearchGate. (2019, March 13). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.

- ChemScene. (n.d.). (E)-3-(3-chloro-5-fluoro-4-methoxyphenyl)acrylic acid.

- ResearchGate. (2025, August 6). Design, synthesis and biological evaluation of (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid (TMCA)

- Wikipedia. (n.d.). Acrylic acid.

- ScienceDirect. (n.d.).

- Sigma-Aldrich. (n.d.). (E)-3-(3,5-Dichlorophenyl)acrylic acid.

- BLD Pharm. (n.d.). 17570-26-2|(E)-3-(3-Methoxyphenyl)acrylic acid.

Sources

Engineering Fluorinated Methoxy Cinnamic Acid Analogs: A Technical Guide to Design, Synthesis, and Biological Evaluation

Strategic Rationale: The Privileged Scaffold

In modern drug discovery, cinnamic acid and its derivatives represent a "privileged scaffold"—a core structure capable of binding to multiple, diverse biological targets. As a Senior Application Scientist, I approach the functionalization of this scaffold not as random screening, but as targeted molecular engineering. By strategically introducing methoxy (-OCH₃) and fluorinated (-F, -CF₃, -CF₂H) groups, we fundamentally alter the pharmacokinetic and pharmacodynamic landscape of the molecule.

The Causality of Functionalization:

-

The Methoxy Group: The addition of a methoxy group (e.g., in 4-methoxycinnamic acid or ferulic acid) acts as an electron-donating moiety via resonance (+M effect). This enriches the electron density of the aromatic ring, which is crucial for interacting with specific enzyme pockets and enhancing the molecule's hyperpolarizability—a trait directly linked to its radical scavenging and antioxidant capacity (1)[1].

-

The Fluorine Bioisostere: Fluorine substitution is a highly deliberate choice. Replacing a phenolic hydroxyl group with a difluoromethyl (-CF₂H) moiety acts as a bioisostere. It retains the hydrogen-bond donating/accepting capability of the hydroxyl group but drastically increases lipophilicity, allowing the molecule to penetrate lipid-rich environments like bacterial cell walls (2)[2]. Furthermore, bis(trifluoromethyl) substitutions block metabolic oxidation sites (e.g., CYP450 metabolism), vastly improving the molecule's half-life.

Mechanistic Pathways & Biological Targets

Fluorinated methoxy cinnamic acid analogs exhibit pleiotropic effects across several therapeutic domains.

-

Oncology & Dermatological Targets: Derivatives synthesized from caffeic and ferulic acids featuring bis(trifluoromethyl)phenyl substituents have been shown to act as nonsteroidal inhibitors of Human Steroid 5α-Reductase Type-1 (SRD5A1). By downregulating SRD5A1, these compounds reduce the conversion of testosterone to dihydrotestosterone (DHT), presenting a viable pathway for treating prostate cancer and androgenic alopecia (3)[3].

-

Antimicrobial Action: The amidation of methoxycinnamic acids, coupled with difluoromethylation, yields compounds that perturb bacterial redox homeostasis. These analogs exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria (2)[2].

-

Anti-inflammatory & Antioxidant: Hybridizing the cinnamic acid core with quinolinone or introducing methoxy/acetyloxy groups enhances Lipoxygenase (LOX) inhibitory activity, mitigating inflammatory cascades (4)[4].

Fig 1: Mechanistic pathways of fluorinated methoxy cinnamic acid analogs across biological targets.

Quantitative Structure-Activity Relationship (SAR) Profiles

To understand the efficacy of these modifications, we must analyze the quantitative data. The table below summarizes the biological activity of key methoxy cinnamic acid derivatives engineered with fluorinated or complex amide substitutions.

| Compound Scaffold | Strategic Modification | Primary Biological Target | Activity (IC₅₀ / MIC) | Ref |

| Ferulic Acid (4-OH, 3-OMe) | 3',5'-Bis(trifluoromethyl)phenyl amide | SRD5A1 (HaCaT cells) | IC₅₀ = 8.05 μM | [3] |

| Ferulic Acid (4-OH, 3-OMe) | 3',4'-Bis(trifluoromethyl)phenyl amide | SRD5A1 (HaCaT cells) | IC₅₀ = 10.06 μM | [3] |

| Isoferulic Acid | 3'-(Difluoromethyl)-4'-methoxy amide | Bacterial Strains (Gram +/-) | Broad-spectrum MIC | [2] |

| 4-Methoxy Cinnamic Acid | N-Isopropyl amide (Compound 4p) | Lung Adenocarcinoma (A549) | Antiproliferative | [5] |

| Cinnamic Acid | 4-methoxy / 4-acetyloxy hybrid | Lipoxygenase (LOX) | IC₅₀ = 70.0 μM | [4] |

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal validation mechanisms. As researchers, we must build orthogonal verification steps into our workflows to ensure that intermediate failures are caught before they compound into false biological data.

Fig 2: Self-validating synthetic workflow for fluorinated methoxy cinnamic acid derivatives.

Protocol A: Bioisosteric Fluorination & Amidation

Objective: Synthesize 3'-(difluoromethyl)-4'-methoxycinnamoyl amides with high metabolic stability.

Step 1: Fluorination with Deoxofluor®

-

Action: Dissolve the 3-formyl-4-methoxycinnamic acid precursor in anhydrous dichloromethane (DCM). Cool to 0 °C under inert argon. Dropwise, add Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride), then allow the reaction to warm to room temperature.

-

Causality: Why Deoxofluor? While DAST (Diethylaminosulfur trifluoride) is a common fluorinating agent, Deoxofluor is selected for its superior thermal stability, drastically reducing the risk of exothermic decomposition when reacting with heavily oxygenated cinnamic derivatives (2)[2]. Starting at 0 °C protects the α,β-unsaturated double bond from unwanted electrophilic addition.

-

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The highly polar aldehyde spot must disappear, replaced by a less polar fluorinated spot. If the aldehyde persists, the Deoxofluor has hydrolyzed; abort and use fresh reagent.

Step 2: Amidation via DIC/DMAP Coupling

-

Action: React the fluorinated acid with the desired amine using N,N'-Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP) (5)[5].

-

Causality: Why DIC over DCC? The byproduct of DIC is a urea derivative that is highly soluble in DCM, allowing for straightforward extraction, whereas DCC produces an insoluble byproduct that complicates purification. DMAP acts as an acyl transfer catalyst, suppressing the formation of unreactive N-acylureas.

-

Self-Validation Checkpoint: Conduct ¹⁹F-NMR and IR spectroscopy. The IR spectrum must show a shift from a broad carboxylic -OH stretch to a sharp amide C=O stretch at ~1650 cm⁻¹. The ¹⁹F-NMR must show a characteristic doublet/multiplet around -110 to -120 ppm, confirming the -CF₂H integration.

Protocol B: Cell-Based Target Downregulation Assay (SRD5A1)

Objective: Evaluate the efficacy of bis(trifluoromethyl) phenyl hydroxycinnamate derivatives.

-

Action: Culture HaCaT cells (human keratinocytes) to 80% confluence. Treat with 10–15 μM of the fluorinated analog for 24 hours. Lyse the cells, extract proteins, and perform Western blotting using anti-SRD5A1 antibodies (3)[3].

-

Causality: Why HaCaT cells? These immortalized keratinocytes naturally express high basal levels of SRD5A1. This provides an endogenous, physiologically relevant environment for testing 5α-reductase inhibitors without the artifacts introduced by transient transfection models.

-

Self-Validation Checkpoint: Run a concurrent MTT cell viability assay and probe the Western blot for GAPDH. If cell viability drops below 80%, the observed SRD5A1 downregulation is likely an artifact of generalized cytotoxicity rather than targeted inhibition. A reduction in the SRD5A1/GAPDH ratio alongside >90% cell viability confirms true specific downregulation.

Conclusion & Future Perspectives

The functionalization of methoxy cinnamic acids with fluorinated moieties is a masterclass in rational drug design. By leveraging the electron-donating properties of the methoxy group and the lipophilic, metabolically stable nature of fluorine bioisosteres, researchers can fine-tune this privileged scaffold to target everything from bacterial redox systems to human steroidogenic enzymes. Future developments should focus on optimizing the pharmacokinetic delivery of these highly lipophilic analogs, potentially through nanoparticle encapsulation or prodrug strategies.

References

-

Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - NIH / PMC - 2

-

Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - ACS Omega - 3

-

Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - NIH / PMC - 5

-

Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study - ResearchGate -1

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - MDPI - 4

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acidity and pKa Determination of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic Acid

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to predicting its pharmacokinetic and pharmacodynamic behavior.[1][2][3][4][5] Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The pKa value dictates the ionization state of a molecule at a given pH, which in turn governs its solubility, permeability across biological membranes, and interaction with target proteins.[2][3][4][5]

Theoretical Framework: Predicting Acidity

The acidity of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid is primarily determined by the stability of its conjugate base, the carboxylate anion. The substituents on the phenyl ring, a fluoro group and a methoxy group at the meta-positions, play a crucial role in modulating this stability through their inductive and resonance effects.

The Parent Scaffolds: Acrylic and Cinnamic Acid

To understand the impact of the substituents, we first consider the pKa values of the parent structures. Acrylic acid has a pKa of approximately 4.25, while cinnamic acid is slightly less acidic, with a pKa of about 4.44.[6] The phenyl group in cinnamic acid is weakly electron-donating overall, which slightly destabilizes the carboxylate anion compared to the vinyl group of acrylic acid, leading to a higher pKa (weaker acid).

Influence of Substituents on the Phenyl Ring

The electronic effects of substituents on the acidity of aromatic acids can be qualitatively understood by considering their inductive and resonance effects.[7]

-

Inductive Effect (I): This is the transmission of charge through sigma bonds. Electronegative atoms like fluorine pull electron density towards themselves (a -I effect), which helps to disperse the negative charge of the carboxylate anion, thereby stabilizing it and increasing acidity (lowering the pKa).[7][8] The methoxy group's oxygen is also electronegative and exerts a -I effect.

-

Resonance Effect (M or R): This involves the delocalization of electrons through the pi-system of the aromatic ring. A methoxy group has a lone pair of electrons on the oxygen that can be donated into the ring (+M effect), which would increase electron density on the ring and destabilize the carboxylate anion, decreasing acidity. A fluorine atom also has lone pairs and can exhibit a +M effect, although it is weaker than its strong -I effect.

For (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid, both substituents are in the meta position relative to the acrylic acid side chain. In the meta position, the resonance effect on the carboxyl group is generally considered to be negligible. Therefore, the dominant influence of both the fluoro and methoxy groups will be their inductive electron-withdrawing effects (-I).

-

Fluorine: As a highly electronegative atom, it will exert a significant -I effect, pulling electron density from the ring and through the acrylic side chain, stabilizing the carboxylate anion. This will increase the acidity of the molecule compared to cinnamic acid.[7][8]

-

Methoxy Group: While it has a +M effect from the ortho and para positions, from the meta position, its electron-withdrawing inductive effect (-I) will be more pronounced in influencing the acidity of the carboxyl group. This will also contribute to stabilizing the carboxylate anion and increasing acidity.

Predicted Effect on pKa:

Given that both the fluoro and methoxy groups at the meta positions act primarily as electron-withdrawing groups via induction, it is predicted that (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid will be a stronger acid than both benzoic acid (pKa ≈ 4.20) and cinnamic acid (pKa ≈ 4.44).[6] The combined electron-withdrawing effects should lead to a pKa value lower than 4.2.

To quantify this prediction more precisely, one could employ the Hammett equation, which provides a linear free-energy relationship for substituted benzoic acid derivatives.[9][10][11] While the acrylic acid side chain introduces a modification to the system, the principles of the Hammett equation can still provide a reasonable estimate. The equation is given as:

log(K/K₀) = σρ

or

pKₐ(H) - pKₐ(X) = σρ

where K and K₀ are the acid dissociation constants of the substituted and unsubstituted acid, respectively, σ is the substituent constant, and ρ is the reaction constant.[9][10] By using the known σ-meta values for fluoro and methoxy substituents and an appropriate ρ value for the ionization of a similar acid series, a more quantitative prediction of the pKa could be made.

Experimental Determination of pKa

While theoretical predictions are valuable, experimental determination of the pKa is essential for accuracy in drug development.[3] The two most common and reliable methods for pKa determination of organic acids are potentiometric titration and UV-Vis spectrophotometry.[12][13]

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate and straightforward method for determining the pKa of an ionizable compound.[12][14][15] The method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the weak acid) and monitoring the pH change with a calibrated pH meter.[14][16]

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

-

Accurately weigh a sample of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid and dissolve it in a suitable solvent to a known concentration (e.g., 1 mM).[14] Due to the potential for low aqueous solubility, a co-solvent such as methanol or ethanol may be necessary. The proportion of the organic solvent should be kept to a minimum and be consistent across all measurements.

-

Prepare a 0.15 M solution of Potassium Chloride (KCl) to maintain a constant ionic strength during the titration.[14]

-

-

Apparatus Setup and Calibration:

-

Set up an automated titrator or a manual titration apparatus consisting of a burette, a pH meter with a combination glass electrode, a magnetic stirrer, and a beaker.

-

Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[14]

-

-

Titration Procedure:

-

Place a known volume of the analyte solution into the beaker containing a magnetic stir bar.

-

Add the KCl solution to maintain constant ionic strength.

-

If necessary, purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[14]

-

Immerse the calibrated pH electrode in the solution and allow the pH reading to stabilize.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before the next addition. Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[11][14][17]

-

The equivalence point can be determined from the inflection point of the titration curve, which corresponds to the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.[15]

-

At the half-equivalence point volume of titrant, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.[17]

-

Visualization of the Potentiometric Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state.[13][18][19] This method is advantageous when only small amounts of the compound are available or for poorly soluble substances.[20]

Step-by-Step Protocol:

-

Initial Spectral Scans:

-

Prepare a stock solution of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid in a suitable solvent (e.g., methanol or DMSO).

-

Prepare two buffer solutions at pH values where the compound will exist predominantly in its acidic (protonated) and basic (deprotonated) forms. For a carboxylic acid, this would be a low pH (e.g., pH 2) and a high pH (e.g., pH 10).

-

Record the full UV-Vis absorbance spectrum of the compound in both the acidic and basic buffers to identify the wavelengths of maximum absorbance for each species (λ_max) and to confirm that the spectrum changes with pH.

-

-

Preparation of Buffer Series:

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte. The pH of each buffer should be accurately measured with a calibrated pH meter.

-

-

Absorbance Measurements:

-

For each buffer solution, add a constant, known amount of the analyte stock solution to ensure the total concentration of the compound is the same in every sample.[21]

-

Record the absorbance of each solution at one or more wavelengths where the absorbance changes significantly between the protonated and deprotonated forms.

-

-

Data Analysis:

-

Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.[12]

-

The inflection point of this sigmoidal curve corresponds to the pKa of the compound.[12]

-

Alternatively, the pKa can be calculated using the following equation, where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated species, and A_A- is the absorbance of the fully deprotonated species:

pKa = pH + log[(A - A_A⁻) / (A_HA - A)]

-

A linear plot can be generated by plotting log[(A - A_A⁻) / (A_HA - A)] vs. pH. The x-intercept of this line will be the pKa.

-

Visualization of the UV-Vis Spectrophotometry Workflow

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In addition to experimental methods, computational approaches can provide a rapid and cost-effective estimation of pKa values, especially in the early stages of drug discovery.[3][22][23][24][25][26] These methods are based on quantum mechanics or quantitative structure-property relationships (QSPR).

-

Quantum Mechanical (QM) Methods: These approaches calculate the Gibbs free energy change of the dissociation reaction in solution.[22][27][28] While potentially very accurate, they are computationally intensive.[22]

-

QSPR and Machine Learning Models: Many commercial software packages use empirical models built on large databases of experimentally determined pKa values to predict the pKa of new compounds.[23][26] These methods are very fast and often provide sufficient accuracy for initial screening purposes, with typical root-mean-square errors between 0.7 and 1.0 log units.[23][24]

Data Summary

While a specific experimental pKa value for (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid is not available, the table below provides reference pKa values for parent and related compounds to contextualize the expected acidity.

| Compound | Structure | Approximate pKa | Rationale for Acidity |

| Acrylic Acid | CH₂=CHCOOH | 4.25 | Baseline acidity for α,β-unsaturated carboxylic acid. |

| Cinnamic Acid | C₆H₅CH=CHCOOH | 4.44[6] | Phenyl group is weakly electron-donating, slightly decreasing acidity. |

| Benzoic Acid | C₆H₅COOH | 4.20[6] | Reference aromatic carboxylic acid. |

| (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid | F(OCH₃)C₆H₃CH=CHCOOH | < 4.20 (Predicted) | The -I effects of meta-F and meta-OCH₃ groups increase acidity. |

Conclusion and Relevance in Drug Development

The pKa of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid is a critical parameter that will profoundly influence its behavior as a potential drug candidate. Based on the analysis of its electronic structure, it is predicted to be a stronger acid than cinnamic acid, with a pKa likely below 4.20. This predicted acidity implies that at physiological pH (approximately 7.4), the molecule will exist almost exclusively in its ionized, carboxylate form.

This has several key implications for drug development:

-

Solubility: The ionized form is generally more water-soluble, which can be advantageous for formulation.

-

Absorption and Permeability: The high degree of ionization at physiological pH may reduce its passive diffusion across lipid membranes, such as the intestinal epithelium and the blood-brain barrier.[2][5] This is a crucial consideration for oral bioavailability and CNS penetration.

-

Target Binding: The charge state of the molecule will dictate its ability to form ionic interactions (salt bridges) with amino acid residues in the binding pocket of its biological target.

Accurate experimental determination of the pKa, using the robust methods of potentiometric titration or UV-Vis spectrophotometry as detailed in this guide, is therefore not merely an academic exercise but a foundational step in the rational design and optimization of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid as a therapeutic agent. The insights gained will enable medicinal chemists to fine-tune the molecule's properties to achieve the desired balance of potency, selectivity, and pharmacokinetic performance.[4]

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Kamer, P. C. J., et al. (2012). Development of Methods for the Determination of pKa Values. Perspectives in Supramolecular Chemistry, 1-27. Available from: [Link]

-

Ishida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7586. Available from: [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

-

Dong, H., et al. (2009). Prediction of pKa Values for Oligo-methacrylic Acids Using Combined Classical and Quantum Approaches. The Journal of Physical Chemistry B, 113(39), 12857-12859. Available from: [Link]

-

Dong, H., et al. (2008). Theoretical Prediction of pKa Values for Methacrylic Acid Oligomers Using Combined Quantum Mechanical and Continuum Solvation Methods. The Journal of Physical Chemistry A, 112(50), 13164-13170. Available from: [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

-

Friesner, R. A., et al. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons. Available from: [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development? Available from: [Link]

-

Aly, M. M., & El-Sayed, M. A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(3), 442-458. Available from: [Link]

-

Dong, H., et al. (2009). Prediction of pKa values for oligo-methacrylic acids using combined classical and quantum approaches. Journal of Physical Chemistry B, 113(39), 12857-12859. Available from: [Link]

-

Aly, M. M., & El-Sayed, M. A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(3), 442-458. Available from: [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Available from: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Available from: [Link]

-

Yılmaz, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 341-350. Available from: [Link]

-

University of Toronto. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available from: [Link]

-

Yuliani, R., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1463, 012022. Available from: [Link]

-

IGNOU. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]

-

Alex, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 309-313. Available from: [Link]

-

Seybold, P. G. (2012). Computational estimation of pKa values. WIREs Computational Molecular Science, 2(3), 458-468. Available from: [Link]

-

Al-Ghouti, M. A., & Al-Degs, Y. S. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 6, 954-965. Available from: [Link]

-

Sastre, J., & Díez-Pérez, I. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(38), 24476-24480. Available from: [Link]

-

Aydin, R., & Kılıç, E. (2009). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Turkish Journal of Chemistry, 33(3), 359-368. Available from: [Link]

-

Dong, H., Du, H., & Qian, X. (2008). Theoretical prediction of pKa values for methacrylic acid oligomers using combined quantum mechanical and continuum solvation methods. The Journal of Physical Chemistry A, 112(50), 13164-13170. Available from: [Link]

-

University of British Columbia. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Available from: [Link]

-

Joyce, L. A., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(43), 15993-16000. Available from: [Link]

-

LibreTexts Chemistry. (2024). 20.4 Substituent Effects on Acidity. Available from: [Link]

-

ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Available from: [Link]

-

Farès, C., et al. (2012). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods, 4(6), 1549-1551. Available from: [Link]

-

Wikipedia. (n.d.). Hammett equation. Available from: [Link]

-

Kuo, L. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Chemistry 331: Laboratory Manual. Available from: [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319. Available from: [Link]

-

Quora. (2017). Why is benzoic acid (pka=4.20) more acidic than cinnamic acid (pka=4.44)? Available from: [Link]

-

Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Available from: [Link]

-

Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Available from: [Link]

-

Gyan Sanchay. (n.d.). AROMATIC ACIDS. Available from: [Link]

-

Exner, O., & Cársky, P. (2002). Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. The Journal of Organic Chemistry, 67(19), 6653-6659. Available from: [Link]

-

Mondal, S. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Courseware :: Centurion University. Available from: [Link]

-

Li, Y., et al. (2018). Effect of α-Fluorine on Acidity and Selected Geometry Parameters of α-Fluoro(phenylsulfonyl)methanes. Angewandte Chemie International Edition, 57(42), 13863-13867. Available from: [Link]

-

LibreTexts Chemistry. (2021). 8.2: Substituent Effects on Acidity. Available from: [Link]

-

Prakash, G. K. S., et al. (2004). Superacid-Catalyzed Reactions of Cinnamic Acids and the Role of Superelectrophiles. The Journal of Organic Chemistry, 69(8), 2633-2640. Available from: [Link]

-

Wikipedia. (n.d.). Cinnamic acid. Available from: [Link]

-

SciSpace. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-3-Methoxyacrylic acid. PubChem Compound Database. Available from: [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.viu.ca [web.viu.ca]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. web.viu.ca [web.viu.ca]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mt.com [mt.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. scispace.com [scispace.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. web.williams.edu [web.williams.edu]

- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 20. acdlabs.com [acdlabs.com]

- 21. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 22. mdpi.com [mdpi.com]

- 23. optibrium.com [optibrium.com]

- 24. Making sure you're not a bot! [academiccommons.columbia.edu]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. semanticscholar.org [semanticscholar.org]

Biological Activity Potential of 3-Fluoro-5-methoxyphenyl Derivatives: A Technical Guide to Rational Design and Evaluation

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated and alkoxylated aromatic systems is a primary driver for overcoming pharmacokinetic liabilities and enhancing target specificity. The 3-fluoro-5-methoxyphenyl moiety has emerged as a highly versatile pharmacophore. By acting as an optimized vector for hydrophobic pocket binding, this structural motif has demonstrated profound efficacy across multiple therapeutic domains, including oncology (kinase and topoisomerase inhibition), infectious diseases (antimicrobial agents), and neurodegeneration (monoamine oxidase inhibitors).

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the mechanistic rationale behind this pharmacophore, summarize its quantitative structure-activity relationships (SAR), and provide self-validating experimental workflows for its synthesis and biological evaluation.

Mechanistic Rationale: The Physics of the Pharmacophore

The selection of a 3-fluoro-5-methoxyphenyl group over an unsubstituted phenyl ring is driven by precise electronic and steric causality:

-

Fluorine's Electronic Shielding: With a Van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å), fluorine introduces minimal steric bulk while exerting a massive inductive electron-withdrawing effect. This lowers the pKa of adjacent functional groups, increases the overall lipophilicity (LogP) for better membrane permeability, and blocks cytochrome P450-mediated oxidative metabolism at the 3-position[1].

-

Methoxy's Dual Nature: The methoxy group acts as a hydrogen-bond acceptor. While it is electron-withdrawing by induction, it is electron-donating via resonance.

-

Synergistic Asymmetry: Placing these groups in a meta-relationship (3,5-substitution) creates an asymmetric electron density map. This specific dipole moment optimizes

-

Core Biological Targets and Efficacy Profiles

FGFR1 Kinase Inhibition (Oncology)

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase whose dysregulation drives tumor angiogenesis and cell proliferation. Fragment-based virtual screening has identified indazole derivatives bearing a 3-fluoro-5-methoxyphenyl group at the 6-position as highly potent, ATP-competitive FGFR1 inhibitors[2]. For instance, Compound 9u demonstrated an exceptional

Fig 1: FGFR1 signaling cascade and targeted inhibition by 3-fluoro-5-methoxyphenyl derivatives.

Antimicrobial and Photosynthetic Electron Transport (PET) Inhibition

Beyond oncology, this moiety is highly effective in infectious disease and agrochemical applications. When incorporated into 1-hydroxynaphthalene-2-carboxamides, the resulting compounds exhibit dual-action capabilities. N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide (Compound 23) demonstrated excellent antibacterial activity against clinical Methicillin-resistant Staphylococcus aureus (MRSA) strains with a Minimum Inhibitory Concentration (MIC) of 3.21 µM[4]. Concurrently, it acts as a potent inhibitor of Photosynthetic Electron Transport (PET) in spinach chloroplasts (

Topoisomerase I and MAO-B Inhibition

-

Topoisomerase I: FL118, a highly potent camptothecin analogue, utilizes fluoroaryl substitutions at position 7 to boost drug lipophilicity and target specificity. The (20S)-7-(3-fluoro-5-methoxyphenyl)-10,11-methylenedioxy camptothecin derivative leverages this to induce severe cytotoxicity in cancer models[1].

-

MAO-B: In neurodegenerative research, 3-fluoro-5-methoxyphenyl acetate serves as a critical precursor for synthesizing halogenated flavones. These derivatives act as highly selective Monoamine Oxidase B (MAO-B) inhibitors (

< 100 nM), providing neuroprotective effects relevant to Parkinson's disease[5].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rapid comparison, the quantitative biological activities of key 3-fluoro-5-methoxyphenyl derivatives are summarized below:

| Compound Scaffold | Target / Assay | Key Derivative | Efficacy Value ( | Biological Effect |

| Indazole-based | FGFR1 Kinase | Compound 9u | 3.3 nM | Anti-proliferative (Oncology)[3] |

| 1-Hydroxynaphthalene | MRSA (ATCC 29213) | Compound 23 | 3.21 µM | Antimicrobial[4] |

| 1-Hydroxynaphthalene | PET (Spinach Chloroplasts) | Compound 23 | 10.1 µM | Herbicide / PET Inhibition[4] |

| Halogenated Flavone | MAO-B | Compound 9f (Analog) | 16 nM | Neuroprotection (Parkinson's)[5] |

Systems-Level Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal quality control measures to prevent false positives.

Fig 2: Self-validating experimental workflow for the synthesis and evaluation of kinase inhibitors.

Protocol A: Palladium-Catalyzed Scaffold Assembly of Indazole Derivatives

Causality Check: Suzuki-Miyaura cross-coupling is selected because the mild basic conditions and Pd-catalyst are highly tolerant of the electron-rich methoxy and strongly electronegative fluoro groups, preventing unwanted defluorination.

-

Reagent Preparation: Dissolve the core halogenated indazole scaffold (1.0 eq) and 3-fluoro-5-methoxyphenylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Catalyst Addition: Add

(0.05 eq) and potassium carbonate ( -

Reaction Execution: Heat the mixture to 90°C for 12 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate 3:1).

-

Purification: Quench with water, extract with dichloromethane, dry over

, and purify via flash column chromatography. -

Self-Validation (QC): Before proceeding to biological assays, the compound must be analyzed via HPLC-MS and

NMR. Rule: Do not test compounds with <95% HPLC purity, as trace palladium or unreacted boronic acid will cause false-positive cytotoxicity.

Protocol B: Orthogonal FGFR1 Kinase Inhibition Assay (TR-FRET)

Causality Check: Highly conjugated aromatic compounds often exhibit auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the true kinase activity signal.

-

Enzyme Incubation: In a 384-well plate, dispense 5 µL of recombinant FGFR1 kinase domain (0.5 nM final) and 5 µL of the 3-fluoro-5-methoxyphenyl derivative (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at the enzyme's apparent

) and a biotinylated peptide substrate. Incubate for 60 minutes. -

Signal Generation: Stop the reaction by adding 20 µL of detection buffer containing EDTA (to chelate

and stop the kinase), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC. -

Detection: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

-

Self-Validation (QC): Calculate the Z'-factor for the assay plate. Rule: The assay is only valid if Z' > 0.5. Furthermore, a reference inhibitor (e.g., AZD4547) must be run in parallel; if its

deviates by more than 3-fold from historical data, the entire plate is discarded.

Conclusion

The 3-fluoro-5-methoxyphenyl derivative is not merely a structural placeholder; it is a precisely tuned physicochemical tool. By balancing lipophilicity, metabolic resistance, and asymmetric electron distribution, it enables researchers to design molecules that can thread the needle between high target affinity (e.g., 3.3 nM for FGFR1) and acceptable cellular permeability. Adhering to strict, self-validating synthetic and biological workflows ensures that the data generated from these derivatives translates reliably from the bench to preclinical models.

References

-

Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. mdpi.com. URL:[4]

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. nih.gov. URL:[1]

-

Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives. tandfonline.com. URL:[3]

-

Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. nih.gov. URL:[2]

-

Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. nih.gov. URL:[5]

Sources

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Crystallographic Analysis of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic Acid: From Synthesis to Structural Elucidation

This technical guide provides a comprehensive overview of the process for determining the three-dimensional structure of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid, a molecule of interest in medicinal chemistry and materials science. While a public crystallographic information file (CIF) for this specific molecule is not available as of this writing, this document serves as an expert-led walkthrough of the entire workflow, from chemical synthesis to final structural analysis. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, ensuring a self-validating and robust approach to small-molecule crystallography.

Introduction: The Imperative for Precise Structural Data

(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid belongs to the class of cinnamic acid derivatives, which are scaffolds known for a wide range of biological activities. The precise arrangement of atoms in the solid state—governed by factors like molecular conformation, bond lengths, bond angles, and intermolecular interactions—is critical for understanding its physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, in drug development, an unambiguous crystal structure is the gold standard for confirming molecular identity and informing structure-activity relationship (SAR) studies.

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for obtaining this detailed structural information.[1][2] It provides an unparalleled view of the molecule's three-dimensional geometry and how it packs in a crystalline lattice, which is fundamental for rational drug design and materials engineering.

PART 1: Synthesis and Growth of Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis via Knoevenagel Condensation

A reliable and widely used method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[3][4] This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, in this case, malonic acid.

Experimental Protocol: Synthesis

-

Reactant Preparation : In a round-bottom flask, dissolve 3-fluoro-5-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 mL). Add a catalytic amount of piperidine (0.1 eq).

-

Expert Insight: Pyridine serves as both the solvent and a basic catalyst, while piperidine is a stronger base that accelerates the initial condensation step. Using a slight excess of malonic acid ensures the complete consumption of the aldehyde.

-

-

Reaction Execution : Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification : After cooling to room temperature, pour the reaction mixture into an excess of cold, dilute hydrochloric acid (e.g., 2M HCl). This protonates the carboxylate and precipitates the crude product.

-

Isolation : Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove pyridine hydrochloride and unreacted malonic acid, and dry the product.

-

Recrystallization : Purify the crude (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure, crystalline powder.

Growing Single Crystals

Obtaining a high-quality single crystal is often the most challenging step. The ideal crystal for SC-XRD should be a single, optically clear entity, free of cracks or defects, typically between 0.1 and 0.3 mm in its largest dimensions.[1][5]

Experimental Protocol: Crystal Growth (Slow Evaporation)

-

Solvent Screening : Dissolve a small amount of the purified compound (10-20 mg) in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile) to find one in which it is moderately soluble.

-

Solution Preparation : Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, small vial. A slightly elevated temperature may be used to aid dissolution.

-

Evaporation Setup : Cover the vial with a cap or parafilm containing one or two small pinholes. This restricts the rate of solvent evaporation.

-

Trustworthiness Principle: The key to growing large, well-ordered crystals is to allow the molecules to slowly and methodically assemble onto the lattice. Slow evaporation prevents rapid precipitation, which typically leads to polycrystalline or amorphous material.

-

-

Incubation : Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

-

Monitoring : Check the vial periodically over several days to weeks for the formation of crystals. Once suitable crystals have formed, they can be carefully harvested for analysis.

PART 2: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its structure.

Workflow for Data Collection, Solution, and Refinement

The process follows a well-defined path from data collection to the final refined structure, often managed through integrated software suites like Olex2 or SHELX.[5][6]

Step-by-Step Methodology

-

Crystal Mounting : A selected crystal is mounted on a thin fiber or loop and placed on a goniometer head in the diffractometer.[7]

-

Data Collection : The crystal is cooled (typically to 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A detector collects the positions and intensities of the thousands of diffracted X-rays.[1][8]

-

Data Reduction : The raw data frames are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption).

-

Structure Solution : The "phase problem" is the primary hurdle in crystallography, as detectors measure intensities but not the phases of the diffracted waves.[9] For small molecules, this is typically solved using direct methods, which are statistical approaches that predict the phases.[9]

-

Structure Refinement : An initial atomic model is built based on the solved phases. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[9][10][11] The quality of the final model is assessed by metrics such as the R-factor.

PART 3: Analysis of the Crystal Structure

While the specific data for the title compound is not available, we can present a realistic, hypothetical dataset based on known structures of similar acrylic acids, such as (E)-2,3-Bis(4-methoxyphenyl)acrylic acid.[12] This allows for an expert analysis of the expected structural features.

Hypothetical Crystallographic Data

| Parameter | Hypothetical Value | Significance |

| Crystal Data | ||

| Chemical Formula | C₁₀H₉FO₃ | Defines the atomic composition of the molecule. |

| Formula Weight | 196.18 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules. |

| a, b, c (Å) | a = 5.8, b = 9.2, c = 17.5 | Dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 98.5, γ = 90 | Angles of the unit cell. |

| Volume (ų) | 920 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Data Collection | ||

| Radiation | Mo Kα (λ = 0.71073 Å) | Standard X-ray source for small molecule crystallography. |

| Temperature | 100 K | Data collected at low temperature to reduce atomic motion. |

| Refinement | ||

| R₁ [I > 2σ(I)] | 0.045 | A primary indicator of the agreement between the model and observed data. |

| wR₂ (all data) | 0.120 | A weighted R-factor based on all data, providing a more robust quality metric. |

| Goodness-of-fit (S) | 1.05 | Should be close to 1.0 for a good model. |

Expected Molecular and Supramolecular Features

-

Molecular Conformation : The molecule is expected to be largely planar, particularly the acrylic acid moiety, due to the delocalization of π-electrons across the C=C double bond and the carbonyl group. The dihedral angle between the phenyl ring and the acrylic acid plane will be a key conformational parameter.

-

Intermolecular Interactions : The most significant intermolecular interaction in carboxylic acids is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules.[12] This is a highly robust and predictable supramolecular synthon.

-

Other Interactions : The presence of a fluorine atom may introduce weak C-H···F interactions. Furthermore, π-π stacking interactions between the phenyl rings of adjacent dimers could play a role in stabilizing the overall crystal packing.

Conclusion

This guide has outlined the comprehensive, state-of-the-art process for determining the crystal structure of a novel small molecule like (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid. From rational synthesis and meticulous crystal growth to the intricacies of X-ray diffraction and structure refinement, each step is crucial for obtaining an accurate and reliable three-dimensional model. The resulting structural data—including bond lengths, angles, and a detailed understanding of intermolecular forces—is indispensable for advancing research in drug discovery and materials science, providing the foundational knowledge required for designing molecules with enhanced function and desired properties.

References

-

Jayatilaka, D., & Dittrich, B. (2008). Recent advances in small molecule refinement. IUCrJ, 5(3), 249-259. [Link]

-

ESRF. (n.d.). Workflows for automated data collection. European Synchrotron Radiation Facility. Retrieved March 7, 2026, from [Link]

-

Schaper, L. (2025). Small Molecule X‐ray Crystal Structures at a Crossroads. Chemistry – A European Journal. [Link]

-

Precise Analysis. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Precise Analysis. [Link]

-

Watkin, D. (2008). Structure refinement: some background theory and practical strategies. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 1-13. [Link]

-

Fiveable. (n.d.). Crystal Structure Determination & Refinement. Fiveable. Retrieved March 7, 2026, from [Link]

-

Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. SERC. [Link]

-

NPTEL-NOC IITM. (2019, May 6). Single Crystal X Ray Diffraction Data Collection [Video]. YouTube. [Link]

-

Huang, X., et al. (2009). (E)-2,3-Bis(4-methoxyphenyl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(4), o944. [Link]

-

Akkurt, M., et al. (2007). Crystal Structure of (2E)-3-(2-Thienyl)acrylic acid-benzene-1,2-diamine. Analytical Sciences, 23, x233-x234. [Link]

-

CCDC. (n.d.). The Cambridge Structural Database. Cambridge Crystallographic Data Centre. Retrieved March 7, 2026, from [Link]

-

Università di Genova. (2024, August 28). CSD The Cambridge Structural Database. BSMFN - Biblioteca. [Link]

-

Qadeer, G., Rama, N. H., & Su, Z.-M. (2007). (E)-3-(4-Methoxyphenyl)acrylohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 63(6), o2989. [Link]

-

re3data.org. (2026, February 3). Cambridge Structural Database. [Link]

-

de Oliveira, B. G., et al. (2016). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. Tetrahedron Letters, 57(48), 5353-5356. [Link]

-

Kharas, G. B., et al. (2026, January 26). Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ResearchGate. [Link]

-

Kharas, G. B., et al. (2026, January 22). Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. [Link]

-

CCDC. (n.d.). WebCSD. Cambridge Crystallographic Data Centre. Retrieved March 7, 2026, from [Link]

-

PubChemLite. (n.d.). Acrylic acid, 3-(o-((2-(diethylamino)ethyl)carbamoyl)phenyl)-2-hydroxy-3-phenyl-. Retrieved March 7, 2026, from [Link]

-

Aviles, F., et al. (2022, April 10). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Reddy, T. S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 59-71. [Link]

Sources

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. rigaku.com [rigaku.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. d-nb.info [d-nb.info]

- 7. youtube.com [youtube.com]

- 8. rigaku.com [rigaku.com]

- 9. fiveable.me [fiveable.me]

- 10. iucr.org [iucr.org]

- 11. web.mit.edu [web.mit.edu]

- 12. (E)-2,3-Bis(4-methoxyphenyl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 3-Fluoro-5-methoxycinnamic Acid via Phosphine-Free Heck Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

3-Fluoro-5-methoxycinnamic acid is a high-value synthetic intermediate widely utilized in medicinal chemistry, particularly in the development of pharmacologically active compounds such as substituted imidazoles and G-protein coupled receptor (GPCR) ligands[1]. This application note details a highly optimized, two-step protocol for its preparation. By employing a phosphine-free Mizoroki-Heck coupling (Jeffrey conditions) followed by mild saponification, this workflow maximizes atom economy, ensures strict E-stereoselectivity, and provides a scalable, self-validating system for laboratory and pilot-scale synthesis.

Mechanistic Rationale & Strategic Design